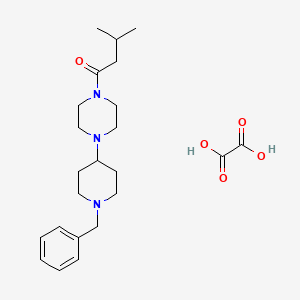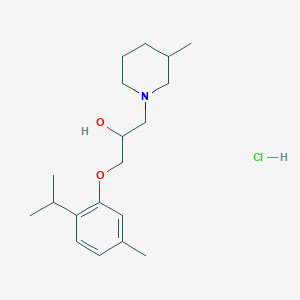
1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive drug that has been used recreationally as a substitute for amphetamines and MDMA. However, it has also been studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate is not fully understood. However, it is known to act as a dopamine and serotonin reuptake inhibitor, as well as a monoamine oxidase inhibitor. It also has affinity for various receptors such as the 5-HT1A, 5-HT2A, and 5-HT2B receptors.
Biochemical and Physiological Effects:
1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate has been shown to increase the levels of dopamine and serotonin in the brain, leading to its psychoactive effects. It has also been shown to increase heart rate, blood pressure, and body temperature. In animal studies, it has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate in lab experiments is that it is a relatively inexpensive and easy to synthesize compound. However, it has limitations in terms of its potential toxicity and potential for abuse.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate. One area of interest is its potential therapeutic use in the treatment of drug addiction and withdrawal symptoms. Another area of interest is its potential use as a tool for studying the dopamine and serotonin systems in the brain. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate and its potential therapeutic applications.
Synthesemethoden
1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate can be synthesized by reacting piperazine with benzyl chloride and 3-methylbutanoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then converted to its oxalate salt by reacting with oxalic acid.
Wissenschaftliche Forschungsanwendungen
1-(1-benzyl-4-piperidinyl)-4-(3-methylbutanoyl)piperazine oxalate has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O.C2H2O4/c1-18(2)16-21(25)24-14-12-23(13-15-24)20-8-10-22(11-9-20)17-19-6-4-3-5-7-19;3-1(4)2(5)6/h3-7,18,20H,8-17H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQBKSYAWHHGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)

![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)

![5-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]methyl}-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4949562.png)
![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide](/img/structure/B4949565.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4949566.png)
![3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)



